
2-Bromo-3-propoxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-propoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom, a propoxy group, and a naphthalene-1,4-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-propoxynaphthalene-1,4-dione typically involves the bromination of 3-propoxynaphthalene-1,4-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions. The reaction mechanism involves the formation of a bromonium ion intermediate, which subsequently reacts with the naphthoquinone to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient brominating agents to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-propoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The naphthoquinone core can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted naphthoquinones.
Reduction: Formation of hydroquinone derivatives.
Oxidation: Formation of higher oxidation state naphthoquinones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-propoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-propoxynaphthalene-1,4-dione involves its interaction with biological molecules. The bromine atom and the naphthoquinone core play crucial roles in its reactivity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, it can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1,4-naphthoquinone
- 2-Bromo-3-hydroxynaphthalene-1,4-dione
- 2-Bromo-3-methoxynaphthalene-1,4-dione
Uniqueness
2-Bromo-3-propoxynaphthalene-1,4-dione is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The propoxy group can also affect the compound’s ability to interact with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
91270-13-2 |
|---|---|
Molekularformel |
C13H11BrO3 |
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
2-bromo-3-propoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11BrO3/c1-2-7-17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
JWFOQJMZJMNMTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





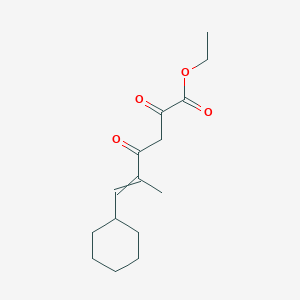
stannane](/img/structure/B14351820.png)
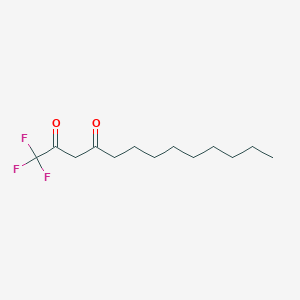
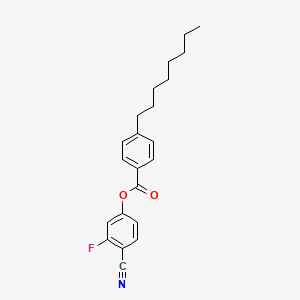
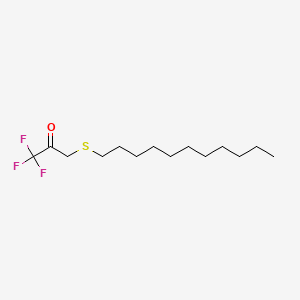

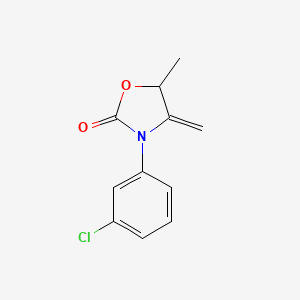
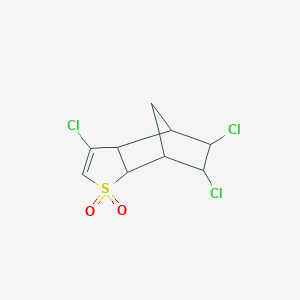
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)

